molecular formula C10H18ClNO2S B1443134 Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride CAS No. 1236272-33-5

Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride

Cat. No. B1443134
M. Wt: 251.77 g/mol
InChI Key: HJQBXQVPWALXRD-UHFFFAOYSA-N
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Description

Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride is a chemical compound with the CAS Number: 1236272-33-5 . It has a molecular weight of 251.78 and its IUPAC name is ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17NO2S.ClH/c1-2-13-9(12)8-7-14-10(11-8)5-3-4-6-10;/h8,11H,2-7H2,1H3;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid with a melting point range of 159 - 161 degrees Celsius .

Scientific Research Applications

Anticancer Activity

Researchers have synthesized new 1-thia-azaspiro[4.5]decane derivatives, exploring their anticancer activities against various human cancer cell lines. Notably, compounds showed moderate to high inhibition activities against HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma) cell lines, indicating their potential as anticancer agents Flefel et al., 2017. Another study on novel adamantane derivatives, including a compound with the [4‐(Adamantane‐1‐carboxamido)‐3‐oxo‐1‐thia‐4‐azaspiro[4.4]nonan‐2‐yl] structure, demonstrated significant cytotoxicity, especially against A549 lung carcinoma cells, with compound 4a inducing notable apoptosis Turk-Erbul et al., 2021.

Antiviral Properties

N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives carrying an adamantyl moiety were synthesized and tested for their anti-influenza activity. Compounds displayed significant activity against influenza A and B viruses, with one compound in particular acting as a potent fusion inhibitor by preventing the viral hemagglutinin's conformational change Göktaş et al., 2012. Another study on 1-thia-4-azaspiro[4.5]decan-3-one derivatives found several compounds to inhibit human coronavirus 229E replication, underscoring the scaffold's versatility for antiviral drug development Apaydın et al., 2019.

Synthesis Methodologies and Applications

The synthesis and evaluation of these compounds encompass innovative methodologies aimed at enhancing their biological activity and therapeutic potential. For instance, the diversity-oriented synthesis of azaspirocycles demonstrates the creation of functionalized pyrrolidines, piperidines, and azepines, which are critical scaffolds for drug discovery Wipf et al., 2004. Additionally, the construction of multifunctional modules for drug discovery through the synthesis of novel thia/oxa-azaspiro[3.4]octanes highlights the strategic development of structurally diverse and multifunctional spirocycles Li et al., 2013.

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling . Specific measures in case of mishandling are also provided .

properties

IUPAC Name

ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S.ClH/c1-2-13-9(12)8-7-14-10(11-8)5-3-4-6-10;/h8,11H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQBXQVPWALXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSC2(N1)CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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